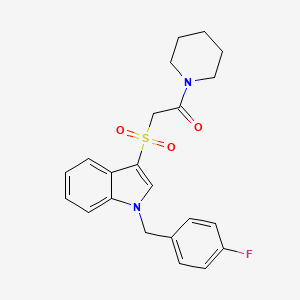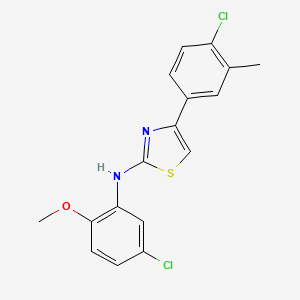
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine (NCMT) is an organic compound with a wide range of applications in scientific research. It has been used in various fields, such as biochemistry, physiology, and pharmacology, due to its unique chemical properties. NCMT is a five-membered heterocyclic aromatic ring, containing an amine group, a thiazole ring, and two chlorine atoms.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential as an antifungal and antiviral agent. In addition, this compound has been used in the study of the inhibition of the enzyme acetylcholinesterase (AChE).
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound is thought to inhibit the activity of COX-2 by binding to the active site of the enzyme, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE may lead to increased levels of acetylcholine, which could potentially have beneficial effects on cognitive function. This compound has also been found to have antifungal and antiviral properties.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine is a relatively simple compound to synthesize and is widely available. This makes it a useful compound for laboratory experiments. However, this compound is a relatively unstable compound and is sensitive to light and heat. This can make it difficult to work with in some experiments.
未来方向
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine has a wide range of potential applications in scientific research. One potential future direction is to further explore its potential as an anti-inflammatory and analgesic agent. In addition, further research could be done to explore the potential of this compound as an inhibitor of the enzyme acetylcholinesterase (AChE). Another potential future direction is to explore the potential of this compound as an antifungal and antiviral agent. Finally, further research could be done to explore the potential of this compound as a drug delivery agent.
合成方法
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine can be synthesized through a series of reactions. The first step is to react 5-chloro-2-methoxyphenylmagnesium bromide with 4-chloro-3-methylphenylboronic acid. This reaction produces a Grignard reagent that is then reacted with 1,3-thiazol-2-amine to form the desired product. The reaction is carried out in an aprotic solvent such as dimethylformamide. The reaction is typically carried out at a temperature of 40-50°C and the yield is typically in the range of 80-90%.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-10-7-11(3-5-13(10)19)15-9-23-17(21-15)20-14-8-12(18)4-6-16(14)22-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXSGSOVCAQGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

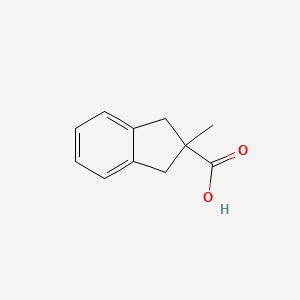
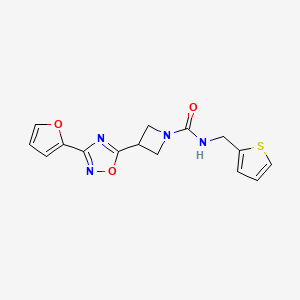
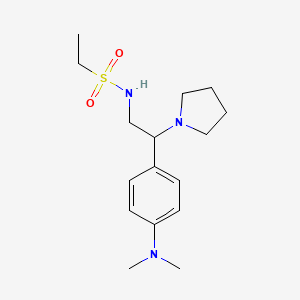
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)
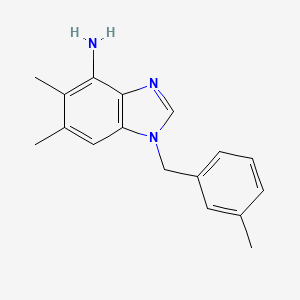
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
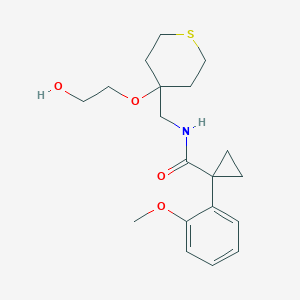
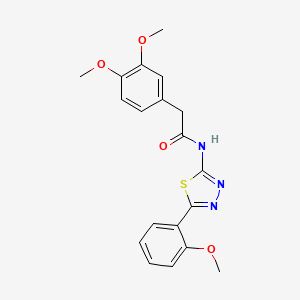
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)
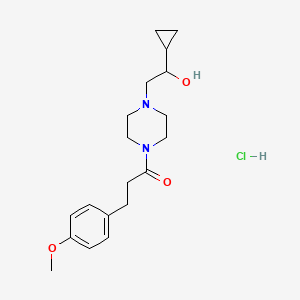
![3-Methyl-8-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2902746.png)
